
1-Butyl-3-(4-nitrophenyl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-3-(4-nitrophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxotetrahydropyrimidinones This compound is characterized by the presence of a butyl group, a nitrophenyl group, and a thioxo group attached to a tetrahydropyrimidinone ring
準備方法
The synthesis of 1-Butyl-3-(4-nitrophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzaldehyde, butylamine, and thiourea in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
化学反応の分析
1-Butyl-3-(4-nitrophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or Lewis acids. Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives.
科学的研究の応用
1-Butyl-3-(4-nitrophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its derivatives have shown promising activity against various bacterial and fungal strains.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
作用機序
The mechanism of action of 1-Butyl-3-(4-nitrophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis by binding to key enzymes involved in the process. In cancer cells, it may induce apoptosis by activating caspase pathways and disrupting mitochondrial function.
類似化合物との比較
1-Butyl-3-(4-nitrophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one can be compared with other thioxotetrahydropyrimidinone derivatives, such as:
1-Butyl-3-(4-chlorophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one: Similar structure but with a chlorophenyl group instead of a nitrophenyl group. It may exhibit different biological activities and chemical reactivity.
1-Butyl-3-(4-methylphenyl)-2-thioxotetrahydropyrimidin-4(1H)-one: Contains a methylphenyl group, which can influence its pharmacokinetic properties and efficacy.
The uniqueness of 1-Butyl-3-(4-nitrophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one lies in its specific functional groups that confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
666180-33-2 |
|---|---|
分子式 |
C14H17N3O3S |
分子量 |
307.37 g/mol |
IUPAC名 |
1-butyl-3-(4-nitrophenyl)-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C14H17N3O3S/c1-2-3-9-15-10-8-13(18)16(14(15)21)11-4-6-12(7-5-11)17(19)20/h4-7H,2-3,8-10H2,1H3 |
InChIキー |
NDLCNCFQSFBWKN-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCC(=O)N(C1=S)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2H-Isoxazolo[2,3-a]pyridine, 2-butylhexahydro-](/img/structure/B12921885.png)
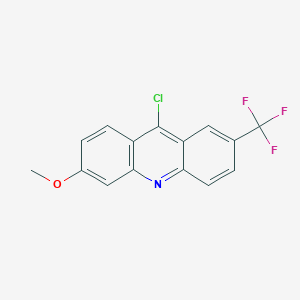



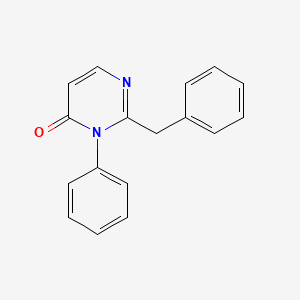
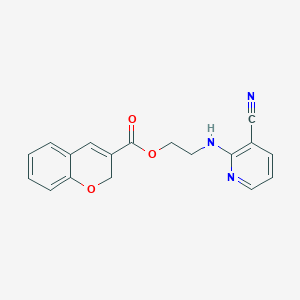
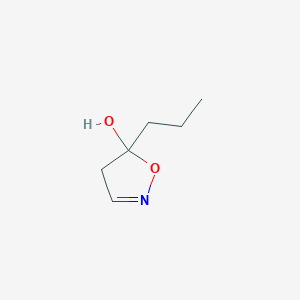
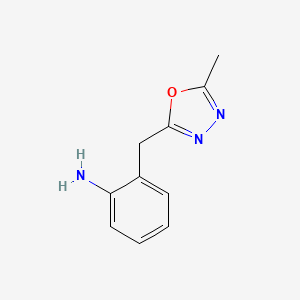
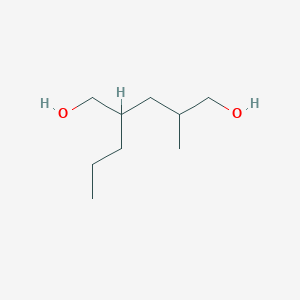
![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)

![2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline](/img/structure/B12921962.png)
